molecular formula C17H13NO2 B1366586 N-(3-Phenylallyl)phthalimide CAS No. 56866-32-1

N-(3-Phenylallyl)phthalimide

Cat. No. B1366586
CAS RN: 56866-32-1
M. Wt: 263.29 g/mol
InChI Key: AUDPOCGNHFKZBR-RMKNXTFCSA-N
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Description

“N-(3-Phenylallyl)phthalimide” is a chemical compound with the linear formula C17H13NO2 . It is not intended for human or veterinary use and is used only for research.


Synthesis Analysis

The synthesis of N-phthalimide derivatives, including “N-(3-Phenylallyl)phthalimide”, often involves the condensation of equimolar amounts of phthalic anhydride and amines .


Molecular Structure Analysis

The molecular structure of “N-(3-Phenylallyl)phthalimide” and its derivatives has been studied extensively . The phthalimide moieties of these compounds are essentially planar, while the phenyl ring shows a consistent twist from the phthalimide plane .


Chemical Reactions Analysis

The activation of the aldehyde by the acidic NH moiety of phthalimide increases the carbonyl electrophilicity, followed by the nucleophilic attack of the isocyanide to the carbonyl group of the aldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-Phenylallyl)phthalimide” and its derivatives have been investigated . These compounds exhibit thermal, electrochemical, and optical properties .

Scientific Research Applications

Herbicide Development

N-(3-Phenylallyl)phthalimide: derivatives have been explored for their potential as herbicides . Research indicates that these compounds can inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll and heme biosynthesis. This inhibition can lead to the development of novel, low-toxicity, and broad-spectrum herbicides .

Antimicrobial Agents

Phthalimide derivatives, including N-(3-Phenylallyl)phthalimide , have been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant activity against bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, comparing favorably with standard antibiotics .

Antioxidant Properties

In the quest for new antioxidants, N-(3-Phenylallyl)phthalimide derivatives have been assessed for their ability to act as antioxidants . These compounds have the potential to neutralize free radicals, which are implicated in various diseases and aging processes .

Anti-inflammatory Applications

The anti-inflammatory potential of N-(3-Phenylallyl)phthalimide derivatives has been investigated. These compounds could serve as leads for the development of new anti-inflammatory drugs, with some showing comparable activity to existing medications .

Safety and Hazards

The safety data sheet for phthalimide derivatives indicates that they can cause skin and eye irritation .

Future Directions

The future directions for “N-(3-Phenylallyl)phthalimide” and its derivatives include further exploration of their thermal, optical, electrochemical, and luminescent properties . There is also interest in their potential use in organic-based devices such as photovoltaic cells and light-emitting diodes .

properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-14-10-4-5-11-15(14)17(20)18(16)12-6-9-13-7-2-1-3-8-13/h1-11H,12H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDPOCGNHFKZBR-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56866-32-1
Record name N-(3-PHENYLALLYL)PHTHALIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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